Cas no 2309457-01-8 (2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid)
![2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid structure](https://ja.kuujia.com/scimg/cas/2309457-01-8x500.png)
2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
- 2309457-01-8
- EN300-7429128
- 2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
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- インチ: 1S/C20H27BrN2O5/c1-18(2,3)28-17(26)23-12-19(13-23)5-7-20(8-6-19,27-11-16(24)25)14-4-9-22-10-15(14)21/h4,9-10H,5-8,11-13H2,1-3H3,(H,24,25)
- InChIKey: JZEZSVNPYZFATM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC=CC=1C1(CCC2(CN(C(=O)OC(C)(C)C)C2)CC1)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 454.11033g/mol
- どういたいしつりょう: 454.11033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 89Ų
2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7429128-0.5g |
2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309457-01-8 | 95.0% | 0.5g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-7429128-2.5g |
2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309457-01-8 | 95.0% | 2.5g |
$2771.0 | 2025-03-11 | |
Enamine | EN300-7429128-1.0g |
2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309457-01-8 | 95.0% | 1.0g |
$1414.0 | 2025-03-11 | |
Enamine | EN300-7429128-0.1g |
2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309457-01-8 | 95.0% | 0.1g |
$1244.0 | 2025-03-11 | |
Enamine | EN300-7429128-0.05g |
2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309457-01-8 | 95.0% | 0.05g |
$1188.0 | 2025-03-11 | |
Enamine | EN300-7429128-5.0g |
2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309457-01-8 | 95.0% | 5.0g |
$4102.0 | 2025-03-11 | |
Enamine | EN300-7429128-10.0g |
2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309457-01-8 | 95.0% | 10.0g |
$6082.0 | 2025-03-11 | |
Enamine | EN300-7429128-0.25g |
2-{[7-(3-bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309457-01-8 | 95.0% | 0.25g |
$1300.0 | 2025-03-11 |
2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acidに関する追加情報
Compound CAS No. 2309457-01-8: 2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic Acid
The compound with CAS number 2309457-01-8, known as 2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound is characterized by its complex structure, which includes a spiro ring system, a tert-butoxycarbonyl (Boc) protecting group, and a bromopyridine moiety. The combination of these functional groups makes it a versatile building block for synthesizing bioactive molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. The spiro ring system in this molecule is particularly noteworthy, as it provides unique steric and electronic properties that are highly desirable in drug design. The presence of the tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for amine functionalities, ensuring stability during multi-step synthesis processes.
The bromopyridine moiety in this compound adds another layer of functionality, as it can participate in various aromatic substitution reactions. This makes the compound a valuable intermediate for constructing heterocyclic frameworks, which are often found in biologically active molecules. Recent studies have highlighted the role of such compounds in modulating enzyme activity and targeting specific cellular pathways, underscoring their importance in drug discovery.
In terms of applications, this compound has shown promise in the development of antimicrobial agents and anticancer drugs. Its ability to inhibit key enzymes involved in bacterial resistance mechanisms and cancer cell proliferation has been demonstrated in preclinical models. Furthermore, the spiro ring system has been implicated in enhancing the bioavailability of drugs by improving their solubility and permeability properties.
From an analytical standpoint, the compound's structure has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and electronic distribution, which are critical factors in determining its biological activity. The integration of computational chemistry methods has further enhanced our understanding of this compound's interactions with biological targets.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve yield and reduce costs. Additionally, efforts are being made to explore its potential as a lead compound in various therapeutic areas, including neurodegenerative diseases and inflammatory conditions. The versatility of this molecule positions it as a valuable asset in the arsenal of modern medicinal chemistry.
In conclusion, compound CAS No. 2309457-01-8 represents a cutting-edge advancement in organic synthesis with broad implications for drug development. Its unique structure and functional groups make it an attractive candidate for further exploration in both academic and industrial settings.
2309457-01-8 (2-{[7-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid) 関連製品
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